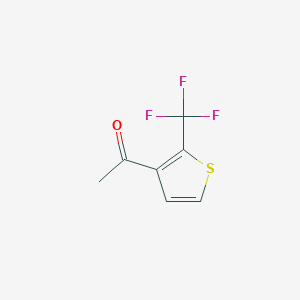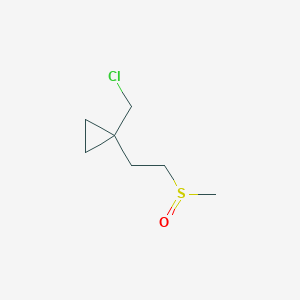
N-(4-bromophenyl)-4,5-dihydro-1H-imidazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromophenyl)-4,5-dihydro-1H-imidazol-2-amine is a chemical compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a bromophenyl group attached to the imidazole ring, which imparts unique chemical and biological properties. Imidazole derivatives are known for their wide range of applications in medicinal chemistry, particularly as antimicrobial and anticancer agents.
Preparation Methods
The synthesis of N-(4-bromophenyl)-4,5-dihydro-1H-imidazol-2-amine can be achieved through various synthetic routes. One common method involves the condensation of 4-bromoaniline with glyoxal in the presence of ammonium acetate. The reaction is typically carried out under reflux conditions, and the product is purified through recrystallization . Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
N-(4-bromophenyl)-4,5-dihydro-1H-imidazol-2-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules with potential biological activities.
Industry: The compound is used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity.
Mechanism of Action
The mechanism by which N-(4-bromophenyl)-4,5-dihydro-1H-imidazol-2-amine exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways involved in cell growth and proliferation. For example, its anticancer activity may be attributed to its ability to inhibit certain enzymes or receptors that are overexpressed in cancer cells .
Comparison with Similar Compounds
N-(4-bromophenyl)-4,5-dihydro-1H-imidazol-2-amine can be compared with other imidazole derivatives, such as:
N-(4-chlorophenyl)-4,5-dihydro-1H-imidazol-2-amine: Similar structure but with a chlorine atom instead of bromine, which may result in different biological activities.
N-(4-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine: Contains a methyl group instead of bromine, potentially altering its chemical reactivity and biological properties.
The uniqueness of this compound lies in its bromophenyl group, which imparts distinct chemical and biological characteristics compared to its analogs.
Properties
CAS No. |
63346-73-6 |
|---|---|
Molecular Formula |
C9H10BrN3 |
Molecular Weight |
240.10 g/mol |
IUPAC Name |
N-(4-bromophenyl)-4,5-dihydro-1H-imidazol-2-amine |
InChI |
InChI=1S/C9H10BrN3/c10-7-1-3-8(4-2-7)13-9-11-5-6-12-9/h1-4H,5-6H2,(H2,11,12,13) |
InChI Key |
MPWTWQFOWHREDW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)NC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methyl-2H-benzo[d][1,3,2]dithiazole 1,1,3,3-tetraoxide](/img/structure/B13151240.png)
![6-Methoxy-2-methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13151246.png)
![2-[(3-Oxo-2,3-dihydro-1-benzofuran-6-yl)oxy]propanoic acid](/img/structure/B13151250.png)



![(7R)-2-chloro-8-[(1S)-3,3-difluorocyclopentyl]-7-ethyl-5-methyl-7H-pteridin-6-one](/img/structure/B13151285.png)


phosphanium bromide](/img/structure/B13151309.png)


![6-Iodothiazolo[4,5-b]pyridin-2-amine](/img/structure/B13151331.png)
